Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Esterification: The carboxyl group is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Tosyloxy Group Addition: The tosyloxy group is introduced through a tosylation reaction using tosyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the pyridazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, where the tosyloxy group is oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the tosyloxy group can participate in sulfonation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives such as:
Ethyl 1-(4-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
Ethyl 1-(3-methylphenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a methylphenyl group instead of a bromophenyl group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-(4-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O6S/c1-3-28-20(25)19-17(29-30(26,27)16-9-7-13(2)8-10-16)12-18(24)23(22-19)15-6-4-5-14(21)11-15/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALGIELQBKLNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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